3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide
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Overview
Description
3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a benzodioxin ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide typically involves a multi-step process:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 1,4-benzodioxin ring, which can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting aniline derivatives with benzoyl chloride in the presence of a base such as pyridine.
Condensation Reaction: The final step involves the condensation of the benzodioxin derivative with the benzamide derivative in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiproliferative agent.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential therapeutic applications.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides
- 4-methyl-3-nitro-N-[(E)-(4-propoxyphenyl)methylideneamino]benzamide
Uniqueness
3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide is unique due to its specific structural features, such as the presence of both a benzodioxin ring and a nitro group, which confer distinct chemical and biological properties compared to other benzamide derivatives .
Properties
IUPAC Name |
3-nitro-N-[(E)-(3-phenyl-1,4-benzodioxin-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c26-22(16-9-6-10-17(13-16)25(27)28)24-23-14-20-21(15-7-2-1-3-8-15)30-19-12-5-4-11-18(19)29-20/h1-14H,(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQCSUHMAAOLB-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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